REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.Br[CH2:10][CH2:11][CH2:12]Cl.[Na+].[CH2:15]([C:27]1C=CC=CC=1S([O-])(=O)=O)[CH2:16]CCCCCCCCCC>O>[CH2:11]1[CH2:12][N:1]2[C:2]3[C:3]([CH2:16][CH2:15][CH2:27]2)=[C:4]([OH:8])[CH:5]=[CH:6][C:7]=3[CH2:10]1 |f:2.3|
|
Name
|
|
Quantity
|
116 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
BrCCCCl
|
Name
|
|
Quantity
|
349 mg
|
Type
|
reactant
|
Smiles
|
[Na+].C(CCCCCCCCCCC)C1=C(C=CC=C1)S(=O)(=O)[O-]
|
Name
|
Na2HPO4
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a buffer solution prepared
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 12 hours
|
Duration
|
12 h
|
Name
|
|
Type
|
product
|
Smiles
|
C1CC2=C3C(=C(C=C2)O)CCCN3C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28 mg | |
YIELD: PERCENTYIELD | 15% | |
YIELD: CALCULATEDPERCENTYIELD | 14.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |